Butyl 4-[(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)amino]benzoate
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Overview
Description
BUTYL 4-({2,2,2-TRICHLORO-1-[(4-METHOXYPHENYL)FORMAMIDO]ETHYL}AMINO)BENZOATE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-({2,2,2-TRICHLORO-1-[(4-METHOXYPHENYL)FORMAMIDO]ETHYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Trichloroethylamine Intermediate: This involves the reaction of trichloroacetonitrile with an appropriate amine under controlled conditions.
Coupling with 4-Methoxyphenylformamide: The intermediate is then reacted with 4-methoxyphenylformamide to form the desired product.
Final Coupling with Butyl 4-Aminobenzoate: The final step involves coupling the intermediate with butyl 4-aminobenzoate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-({2,2,2-TRICHLORO-1-[(4-METHOXYPHENYL)FORMAMIDO]ETHYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield corresponding alcohols.
Scientific Research Applications
BUTYL 4-({2,2,2-TRICHLORO-1-[(4-METHOXYPHENYL)FORMAMIDO]ETHYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BUTYL 4-({2,2,2-TRICHLORO-1-[(4-METHOXYPHENYL)FORMAMIDO]ETHYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The trichloroethyl group is known to interact with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- BUTYL 4-({2,2,2-TRICHLORO-1-[(2,4-DICHLOROBENZOYL)AMINO]ETHYL}AMINO)BENZOATE
- BUTYL 4-({2,2,2-TRICHLORO-1-[(CINNAMOYLAMINO)ETHYL]AMINO)BENZOATE
- BUTYL 4-({2,2,2-TRICHLORO-1-[(3,4-DIMETHOXYBENZOYL)AMINO]ETHYL}AMINO)BENZOATE
Uniqueness
BUTYL 4-({2,2,2-TRICHLORO-1-[(4-METHOXYPHENYL)FORMAMIDO]ETHYL}AMINO)BENZOATE is unique due to the presence of the 4-methoxyphenyl group, which may impart distinct chemical and biological properties compared to similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C21H23Cl3N2O4 |
---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
butyl 4-[[2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl]amino]benzoate |
InChI |
InChI=1S/C21H23Cl3N2O4/c1-3-4-13-30-19(28)15-5-9-16(10-6-15)25-20(21(22,23)24)26-18(27)14-7-11-17(29-2)12-8-14/h5-12,20,25H,3-4,13H2,1-2H3,(H,26,27) |
InChI Key |
SOHZJYQUKMKARG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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